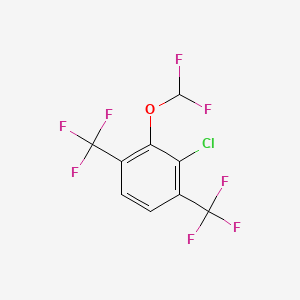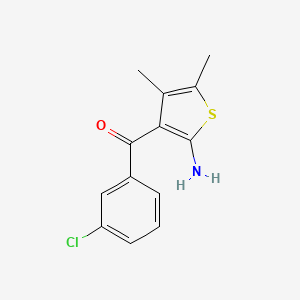
1-(6-Chloro-3'-(trifluoromethoxy)biphenyl-2-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone is an organic compound characterized by the presence of a chloro, trifluoromethoxy, and ethanone group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 6-chloro-3’-(trifluoromethoxy)biphenyl with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)ethanoic acid.
Reduction: 1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)ethanol.
Substitution: 1-(6-Amino-3’-(trifluoromethoxy)biphenyl-2-yl)ethanone.
Scientific Research Applications
1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloro-3’-(trifluoromethyl)biphenyl-2-yl)-ethanone: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-(6-Chloro-3’-(methoxy)biphenyl-2-yl)-ethanone: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness
1-(6-Chloro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1261572-30-8 |
|---|---|
Molecular Formula |
C15H10ClF3O2 |
Molecular Weight |
314.68 g/mol |
IUPAC Name |
1-[3-chloro-2-[3-(trifluoromethoxy)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H10ClF3O2/c1-9(20)12-6-3-7-13(16)14(12)10-4-2-5-11(8-10)21-15(17,18)19/h2-8H,1H3 |
InChI Key |
XUSYRFJJGXCKOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



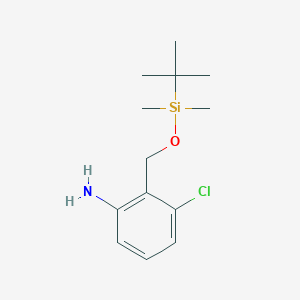
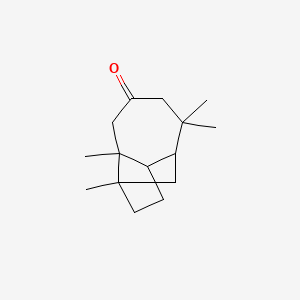
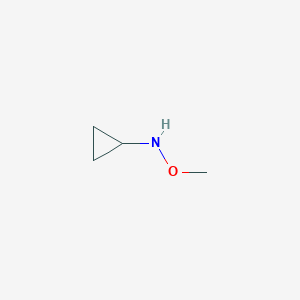
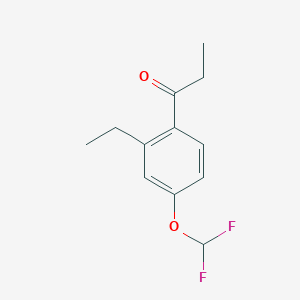
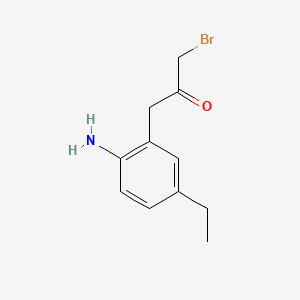
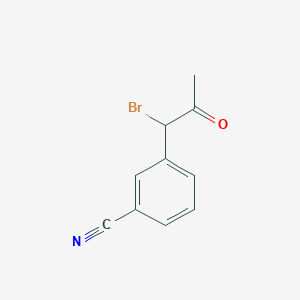
![4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B14053803.png)
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)
